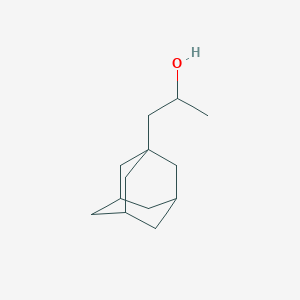

1-(1-Adamantyl)propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1-Adamantyl)propan-2-ol is an organic compound with the molecular formula C₁₃H₂₂O It features an adamantane core, a highly stable and rigid structure, which is bonded to a propanol group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(1-adamantyl)propan-2-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous solvents like tetrahydrofuran or diethyl ether under controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 1-(1-adamantyl)propan-2-one. This process uses hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, under elevated pressures and temperatures. This method is favored for its efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(1-Adamantyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(1-adamantyl)propan-2-one using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: It can be further reduced to 1-(1-adamantyl)propan-2-amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.

Major Products Formed:

Oxidation: 1-(1-Adamantyl)propan-2-one.

Reduction: 1-(1-Adamantyl)propan-2-amine.

Substitution: 1-(1-Adamantyl)propan-2-chloride or 1-(1-Adamantyl)propan-2-bromide.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-(1-Adamantyl)propan-2-ol has the molecular formula C13H24O and a molecular weight of 200.34 g/mol. Its structure features a bulky adamantyl group, which enhances its lipophilicity and allows for significant interactions with biological membranes. This property is crucial for its applications in drug design and development.

Scientific Research Applications

1. Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions, including oxidation and substitution, makes it valuable in developing new compounds with desired properties.

2. Biology

Research indicates that this compound exhibits several biological activities:

- Antiviral Properties : The compound has shown effectiveness against various viruses, including influenza, due to its ability to inhibit viral replication mechanisms.

- Antimicrobial Activity : Studies have demonstrated that it possesses antibacterial properties against strains such as Staphylococcus aureus.

3. Medicine

The therapeutic potential of this compound is being explored in several areas:

- Neuroprotective Effects : Preclinical studies suggest that the compound may protect neuronal cells from oxidative stress and neuroinflammation, indicating potential applications in treating neurodegenerative diseases.

- Metabolic Disorders : Recent research has indicated that it may improve glucose tolerance and insulin sensitivity, suggesting a role in managing type 2 diabetes.

Case Study on Antiviral Efficacy

A study conducted on the antiviral properties of this compound revealed that it significantly reduces viral load in infected cell cultures. The mechanism involves interference with viral entry into host cells.

Case Study on Neuroprotective Effects

In an animal model of neurodegeneration, administration of this compound resulted in reduced markers of oxidative stress and improved cognitive function compared to control groups.

Summary of Biological Activities

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antimicrobial Activity : Effective against multiple bacterial strains.

- Neuroprotective Effects : Exhibits potential in preventing neuronal damage.

Mécanisme D'action

The mechanism by which 1-(1-Adamantyl)propan-2-ol exerts its effects is primarily through its interaction with biological membranes and proteins. The adamantane core provides rigidity and stability, allowing the compound to fit into hydrophobic pockets of proteins, potentially inhibiting their function. This property is particularly useful in antiviral applications, where the compound can block viral entry or replication by binding to viral proteins .

Comparaison Avec Des Composés Similaires

Amantadine: An antiviral drug used to treat influenza and Parkinson’s disease. It shares the adamantane core but differs in its functional groups.

Rimantadine: Another antiviral drug similar to amantadine but with a different side chain, offering improved pharmacokinetics.

Uniqueness: 1-(1-Adamantyl)propan-2-ol is unique due to its specific propanol group, which imparts distinct chemical reactivity and biological activity compared to other adamantane derivatives. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry .

Activité Biologique

1-(1-Adamantyl)propan-2-ol is a compound derived from adamantane, a bicyclic hydrocarbon known for its unique structural properties and biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential antiviral and neuroprotective effects. The following sections detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.

This compound is characterized by its adamantane core, which imparts significant rigidity and hydrophobicity. This structure enables the compound to interact effectively with biological membranes and proteins, influencing various biological processes.

The primary mechanism by which this compound exerts its biological effects involves:

- Interaction with Membranes : The adamantane structure allows it to integrate into lipid bilayers, affecting membrane fluidity and protein function.

- Protein Binding : The compound can bind to hydrophobic pockets in proteins, potentially inhibiting their activity. This property is particularly relevant in antiviral applications, where it may block viral entry or replication by interacting with viral proteins .

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity, particularly against influenza viruses. The compound's ability to disrupt viral protein functions has been highlighted in various studies:

- In a study examining adamantane derivatives, compounds similar to this compound showed considerable antiviral efficacy against strains of influenza when tested in chick embryos .

Neuroprotective Effects

The neuroprotective potential of this compound is also of interest:

- Its structural similarity to known neuroprotective agents such as amantadine suggests potential benefits in treating neurodegenerative diseases. Preliminary studies indicate that the compound may protect neuronal cells from oxidative stress .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Alcohol derivative | Antiviral, Neuroprotective |

| Amantadine | Adamantane derivative | Antiviral (Influenza, Parkinson's) |

| Rimantadine | Adamantane derivative | Antiviral (Influenza) |

| Memantine | Adamantane derivative | Neuroprotective (Alzheimer's) |

Study on Antiviral Activity

A significant study reported the synthesis and evaluation of adamantane derivatives against influenza viruses. Compounds structurally related to this compound were tested for their ability to inhibit viral replication. Results indicated that certain derivatives displayed substantial antiviral properties, suggesting that modifications to the adamantane core could enhance efficacy .

Neuroprotective Mechanisms

In another research initiative focused on neuroprotection, this compound was evaluated for its ability to reduce neuronal apoptosis induced by oxidative stress. The findings demonstrated that the compound could significantly decrease cell death rates in cultured neuronal cells, highlighting its potential as a therapeutic agent for neurodegenerative disorders .

Propriétés

IUPAC Name |

1-(1-adamantyl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-9(14)5-13-6-10-2-11(7-13)4-12(3-10)8-13/h9-12,14H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTWAILYRPEELS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC12CC3CC(C1)CC(C3)C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.